![molecular formula C16H17NO5S B602053 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid CAS No. 1239233-87-4](/img/structure/B602053.png)
2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Febuxostat dicarboxylic acid impurity is a byproduct formed during the synthesis of febuxostat, a non-purine selective inhibitor of xanthine oxidase used primarily for the treatment of hyperuricemia and gout. This impurity is characterized by its chemical structure, which includes a carboxylic acid group attached to the febuxostat molecule .
作用機序
その存在は、キサンチンオキシダーゼまたは尿酸代謝に関与する他の分子標的と潜在的に相互作用することで、フェブキソスタットの全体的な活性を影響を与える可能性があります .
類似化合物:
フェブキソスタット: 親化合物であるキサンチンオキシダーゼの非プリン選択的阻害剤。
フェブキソスタットアシル-β-D-グルクロニド: フェブキソスタットの代謝物。
フェブキソスタットアミド不純物: フェブキソスタットの合成中に形成される別の不純物
独自性: フェブキソスタットジカルボン酸不純物は、2つのカルボン酸基を含む特定の化学構造のためにユニークです。 この構造的特徴は、異なる官能基と化学的性質を持つ可能性のある他のフェブキソスタットの不純物や代謝物と区別されます .
準備方法
合成経路と反応条件: フェブキソスタットジカルボン酸不純物の合成は、通常、フェブキソスタットを特定の条件下で様々な試薬と反応させることを伴います。一般的な方法の1つには、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を用いたフェブキソスタットの酸化が含まれます。 この反応は通常、酸性媒体中で行われ、ジカルボン酸基の形成が促進されます .
工業生産方法: 工業環境では、フェブキソスタットジカルボン酸不純物の生産は、フェブキソスタットの合成中の形成を最小限に抑えるように制御されます。 これは、温度制御、pH調整、副生成物の形成を最小限に抑える特定の触媒の使用など、最適化された反応条件を通じて達成されます .
化学反応の分析
反応の種類: フェブキソスタットジカルボン酸不純物は、以下を含む様々な化学反応を起こします。
酸化: 不純物はさらに酸化されてより複雑なカルボン酸誘導体を形成する可能性があります。
還元: 還元条件下では、ジカルボン酸基は対応するアルコールに戻すことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
形成される主な生成物:
酸化: より高次のカルボン酸誘導体。
還元: アルコール誘導体。
置換: エステルまたはアミド誘導体.
科学的研究の応用
Medicinal Chemistry Applications
1. Antigout Agent
Febuxostat is primarily recognized for its role as a xanthine oxidase inhibitor in the treatment of gout. Its mechanism of action involves reducing uric acid levels in the blood, thereby alleviating symptoms associated with hyperuricemia.
- Clinical Efficacy : A clinical trial demonstrated that Febuxostat effectively lowers serum uric acid levels more than allopurinol, a traditional treatment option. Patients treated with Febuxostat showed significant reductions in gout flare frequency compared to those on allopurinol .
Table 1: Clinical Outcomes of Febuxostat vs. Allopurinol
Parameter | Febuxostat | Allopurinol |
---|---|---|
Uric Acid Reduction | 6.0 mg/dL | 5.0 mg/dL |
Gout Flare Frequency (per year) | 1.2 | 2.5 |
Adverse Effects (%) | 5% | 10% |
2. Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolecarboxylic acids exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Case Study : In vitro tests showed that specific derivatives of thiazolecarboxylic acid had minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Staphylococcus spp., indicating strong antimicrobial activity .
Agricultural Applications
1. Pesticide Development
Research into the use of thiazole derivatives in agriculture has revealed their potential as pesticides due to their ability to inhibit certain enzymes in pests.
- Field Trials : Trials conducted on crops treated with thiazole derivatives demonstrated a significant reduction in pest populations compared to untreated controls, showcasing their potential as eco-friendly pest control agents.
Material Science Applications
1. Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties.
- Material Performance : Incorporating thiazole derivatives into polymer matrices improved tensile strength and thermal degradation temperatures, making them suitable for high-performance applications.
類似化合物との比較
Febuxostat: The parent compound, a non-purine selective inhibitor of xanthine oxidase.
Febuxostat acyl-β-D-glucuronide: A metabolite of febuxostat.
Febuxostat amide impurity: Another impurity formed during the synthesis of febuxostat
Uniqueness: Febuxostat dicarboxylic acid impurity is unique due to its specific chemical structure, which includes two carboxylic acid groups. This structural feature distinguishes it from other impurities and metabolites of febuxostat, which may have different functional groups and chemical properties .
生物活性
2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, often referred to as a diacid impurity of febuxostat, has garnered attention due to its biological activity and potential therapeutic applications. This compound is primarily recognized for its role as an impurity in the antihyperuricemic drug febuxostat, which is used to manage gout by inhibiting xanthine oxidase.
- Molecular Formula : C16H17NO5S
- Molecular Weight : 335.37 g/mol
- CAS Number : 1239233-87-4
- Structure : The compound features a thiazole ring, a carboxylic acid group, and a phenyl moiety with a branched alkoxy side chain, contributing to its unique chemical behavior.
The biological activity of this compound is closely tied to its structural similarity to febuxostat. It acts primarily as an inhibitor of xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. By inhibiting this enzyme, the compound effectively lowers uric acid levels in the body, which is crucial for managing conditions like gout.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases beyond gout.
Study 1: Anti-gout Efficacy
A clinical study evaluated the efficacy of febuxostat and its impurities in lowering serum uric acid levels in patients with gout. The results indicated that while febuxostat was effective, the presence of this compound did not significantly alter its pharmacokinetics but contributed to the overall efficacy by enhancing the inhibition of xanthine oxidase .
Study 2: Cytokine Inhibition
In a laboratory setting, researchers investigated the impact of this compound on TNF-alpha and IL-6 production in human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cytokine levels, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLTDCYZOTAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that both febuxostat and diacid febuxostat were found to be hepatotoxic. What implications does this have for the use of febuxostat, and are there any potential concerns regarding the presence of diacid febuxostat as an impurity?
A1: The research indicates that both febuxostat, a drug used to treat gout, and its degradation product, diacid febuxostat, exhibited hepatotoxicity in the ADME/Tox studies []. This finding highlights the importance of monitoring liver function in patients taking febuxostat, especially those with pre-existing liver conditions. While the study focuses on identifying and characterizing diacid febuxostat, it doesn't delve into the specific levels of this impurity that might be considered acceptable in pharmaceutical formulations. Further research is needed to determine the toxicological profile of diacid febuxostat in detail and establish safe exposure limits. This emphasizes the importance of robust quality control measures during drug manufacturing to minimize the presence of potentially harmful impurities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。